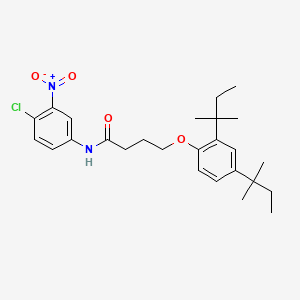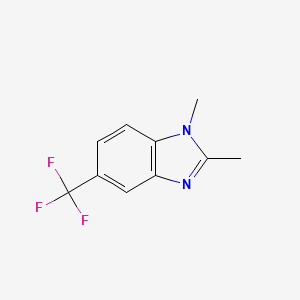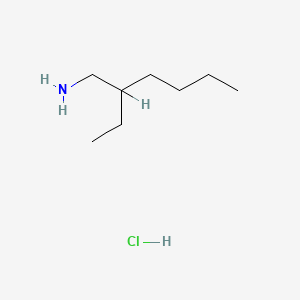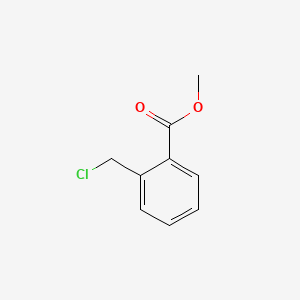
5-Methyl-1-phenyl-1H-pyrazole
Vue d'ensemble
Description
5-Methyl-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2. It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 158.20 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 141 .Applications De Recherche Scientifique
Structural and Spectral Analysis
- Experimental and Theoretical Studies : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound, has been studied for its structural and spectral properties. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing to the understanding of the molecule's properties (Viveka et al., 2016).
Pharmaceutical Applications
- Protein Kinase B Inhibition : 5-Methyl-4-phenyl-1H-pyrazole has been identified as a novel inhibitor of protein kinase B (PKB), an important target in cancer therapy. This discovery was made through fragment-based lead discovery and structural design (Saxty et al., 2007).
- Antibacterial Activity : Certain derivatives of this compound have been synthesized and shown to possess significant antibacterial properties. This includes activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research has been conducted on the synthesis, characterization, and X-ray diffraction of ethyl this compound-4-carboxylate. These studies are crucial for understanding the properties and potential applications of these compounds (Viveka et al., 2016).
Dyeing Properties and Applications
- Dyeing Properties : The use of pyrazole derivatives in the synthesis of new dyes has been explored. This includes the development of azo and bisazo dyes derived from 5-pyrazolones, which have applications in textile dyeing and possibly biological properties (Bagdatli et al., 2012).
Anticancer Research
- Potential Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These compounds have shown potential as antiproliferative agents in the treatment of breast cancer and leukemia (Ananda et al., 2017).
Catalysis and Organic Synthesis
- Catalyzed N–N Coupling and Ring Cleavage Reaction : The electrochemically catalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, including 3-methyl-5-phenyl-1H-pyrazole, has been investigated. This research contributes to the development of new methods in organic synthesis (Zandi et al., 2021).
Safety and Hazards
Orientations Futures
Given the broad spectrum of biological activities of pyrazole derivatives, there is significant interest in further studying these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action, and exploring potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile framework . They have been found in various sectors of the chemical industry, including medicine and agriculture .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 5-Methyl-1-phenyl-1H-pyrazole interacts with its targets and the resulting changes.
Biochemical Pathways
Pyrazoles and their derivatives have been described as useful synthons of various heterocycles , suggesting that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 1581998 , which is within the optimal range for drug-like molecules and could potentially impact its bioavailability.
Result of Action
Pyrazoles have been applied to treat various diseases such as inflammatory, diabetic, cancer, bacterial, and analgesic diseases . This suggests that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
Safety data sheets suggest that it should be kept in a dry, cool, and well-ventilated place , indicating that environmental conditions could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
5-Methyl-1-phenyl-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are involved in metabolic pathways. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells Additionally, this compound can form complexes with proteins, altering their structure and function
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Moreover, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity. These cellular effects highlight the importance of this compound in studying cell biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for elucidating the role of this compound in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including liver damage and alterations in metabolic function. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux within cells . Additionally, this compound can interact with cofactors, altering their availability and function in metabolic reactions. These interactions are critical for understanding the role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within the cell. Understanding these transport and distribution mechanisms is essential for elucidating the cellular effects of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of this compound within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOQOUSJKAZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218464 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-91-0 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

